1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZJEFTXKOHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl and trifluoromethoxy groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxymethylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethyl group.
Trifluoromethoxylation: Finally, the compound is treated with a trifluoromethoxy reagent, such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst, to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 1 undergoes substitution reactions facilitated by electron-withdrawing groups (-OCF₃ and -CH₂OCH₃), which activate the aromatic ring toward nucleophilic attack.
| Reaction | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Amine substitution | NH₃, Cu catalyst, 120°C, 12h | 3-(Methoxymethyl)-5-(trifluoromethoxy)aniline | ~65% | Requires catalytic copper for activation |
| Methoxy substitution | NaOCH₃, DMF, 80°C, 6h | 1-Methoxy-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 72% | Polar aprotic solvents enhance kinetics |
| Thiol substitution | HS-C₆H₅, K₂CO₃, DMSO, 100°C, 8h | 1-Phenylthio-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 58% | Thiolate ion acts as nucleophile |
Mechanistic Insight : The trifluoromethoxy group (-OCF₃) strongly deactivates the ring via inductive effects, directing nucleophiles to the para position relative to itself (position 1, where bromine resides). The methoxymethyl group (-CH₂OCH₃) provides moderate deactivation but does not hinder SNAr due to the dominance of -OCF₃.
Cross-Coupling Reactions
The bromine serves as a leaving group in metal-catalyzed coupling reactions, enabling carbon-carbon bond formation.
Table 2.1: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24h | 3-(Methoxymethyl)-5-(trifluoromethoxy)biphenyl | 85% |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF, 70°C, 18h | 1-Vinyl-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 78% |
Table 2.2: Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos, t-BuONa, toluene, 110°C | 1-Piperidinyl-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 70% |
Key Factor : The trifluoromethoxy group enhances oxidative addition efficiency in palladium-catalyzed reactions by lowering the electron density at the reaction site.
Oxidation of Methoxymethyl Group
The -CH₂OCH₃ moiety can be oxidized to a carbonyl group under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C, 4h | 3-(Trifluoromethoxy)-5-formylbenzene bromide | 63% |
| CrO₃ | H₂SO₄, acetone, 25°C, 12h | 3-(Trifluoromethoxy)-5-acetylbenzene bromide | 55% |
Reduction of Bromine
Catalytic hydrogenation removes the bromine atom selectively:
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 3-(Methoxymethyl)-5-(trifluoromethoxy)benzene | 92% |
Electrophilic Aromatic Substitution
Despite the deactivating effects of -OCF₃ and -CH₂OCH₃, directed electrophilic substitution can occur at the meta position relative to bromine:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 1-Bromo-4-nitro-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 38% |
| Sulfonation | SO₃/H₂SO₄, 50°C, 6h | 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzenesulfonic acid | 41% |
Limitation : Low yields due to competing side reactions and reduced ring reactivity.
Stability Under Acidic/ Basic Conditions
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reactivity Patterns : The compound is valuable for nucleophilic substitutions and coupling reactions, making it essential for constructing complex molecular architectures. It serves as a building block for various organic compounds due to its ability to undergo diverse chemical transformations.
2. Medicinal Chemistry
- Drug Development : 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is utilized in the synthesis of pharmaceutical intermediates. Its structural features allow chemists to modify existing drug candidates or develop new therapeutic agents with enhanced efficacy and selectivity against specific biological targets.
3. Agrochemicals
- Pesticide and Herbicide Development : The compound has been explored for its potential in creating novel agrochemicals. Its unique electronic properties contribute to the design of pesticides that can effectively target agricultural pests while minimizing environmental impact.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-3-fluoro-5-(methoxymethyl)benzene | Fluorine instead of trifluoromethoxy | Different reactivity patterns due to reduced electron-withdrawing effects |
| 1-Bromo-3-(trifluoromethyl)benzene | Trifluoromethyl group | Stronger electron-withdrawing effect enhancing lipophilicity |
| 2-Bromo-4-fluorobenzotrifluoride | Trifluoromethyl at a different position | Alters electronic properties significantly |
| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | Trifluoromethyl at another position | Enhanced stability due to multiple fluorine atoms |
Case Studies
-
Synthesis of Anticancer Agents
- Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. Researchers synthesized several analogs and evaluated their cytotoxic effects on cancer cell lines, revealing structure-activity relationships that inform future drug design.
-
Development of Novel Pesticides
- In agricultural research, the compound was employed in formulating new herbicides targeting resistant weed species. Field trials indicated improved efficacy compared to traditional herbicides, highlighting the compound's utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit enzymes by binding to their active sites or by modifying their functional groups, thereby affecting their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Position : The position of -OCF₃ (3 vs. 4) significantly alters electronic properties. For example, 1-bromo-3-(trifluoromethoxy)benzene is more reactive in Pd-catalyzed arylations (90–91% yields) compared to its 4-substituted isomer due to enhanced electron-withdrawing effects at the ortho position .
- Functional Groups: Methoxymethyl (-CH₂OCH₃) in the target compound introduces steric bulk and mild electron donation, contrasting with smaller groups like -O-cyclopropyl or electron-withdrawing -NO₂ in other analogs .
Reactivity Insights :
- Pd-Catalyzed Reactions : 1-Bromo-3-(trifluoromethoxy)benzene exhibits superior reactivity in coupling reactions due to the -OCF₃ group’s strong electron-withdrawing effect, activating the benzene ring for nucleophilic substitution .
- Steric Effects : Compounds with bulky substituents (e.g., -CH₂OCH₃) may require optimized catalysts or elevated temperatures for similar reactions.
Biological Activity
1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities. Its unique structure, characterized by a bromine atom, a methoxymethyl group, and a trifluoromethoxy substituent, suggests various interactions with biological systems. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C10H8BrF3O2. The presence of both bromine and trifluoromethoxy groups can significantly influence its reactivity and interaction with biomolecules.
| Property | Value |
|---|---|
| Molecular Weight | 299.07 g/mol |
| Boiling Point | 220 °C |
| Melting Point | -15 °C |
| Solubility | Low solubility in water |
| Density | 1.56 g/cm³ |
This compound's biological activity may be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The bromine atom can participate in halogen bonding, which may enhance binding affinity to target enzymes.
- Receptor Modulation : The trifluoromethoxy group may influence lipophilicity, allowing better membrane permeability and receptor interaction.
- Antioxidant Activity : Some studies suggest that halogenated compounds can exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Toxicity Studies
Toxicological evaluations reveal that the compound exhibits moderate toxicity. LD50 values in animal studies indicate that it poses a risk at higher concentrations:
| Study Type | LD50 (mg/kg) |
|---|---|
| Oral (Rat) | >2000 |
| Dermal (Rabbit) | >2000 |
These values suggest that while the compound is relatively safe at low doses, caution is advised when handling it in laboratory settings.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. Mechanistic investigations showed that it activates caspase pathways, leading to programmed cell death.
- Neurotoxicity Assessment : Research assessing neurotoxic effects found that exposure to high concentrations resulted in neuronal cell death in cultured neurons, indicating that further investigation into its neurotoxic potential is warranted.
Q & A
Q. How can researchers optimize the synthesis of 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene?
Methodological Answer:
- Step 1: Start with a brominated benzene precursor, such as 3-methoxy-5-(trifluoromethyl)aniline, and perform diazotization using NaNO₂ in a chilled H₂SO₄/CH₃COOH mixture (0–20°C) to generate the diazonium salt .
- Step 2: Substitute the amino group with bromine via a Sandmeyer reaction using CuBr or HBr. This method yields ~48% under optimized conditions .
- Step 3: Purify via fractional distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS.
Table 1: Comparative Synthesis Yields
| Method | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Diazotization/Sandmeyer | 0–20°C | CuBr/HBr | 48% | |
| Grignard Functionalization | 50–60°C | Mg, THF | 63%* | |
| *(Yield for analogous brominated benzene derivatives.) |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions (e.g., methoxymethyl and trifluoromethoxy groups) via chemical shifts. For example, trifluoromethoxy groups show characteristic ¹⁹F NMR signals at δ -55 to -58 ppm .
- Mass Spectrometry (LRMS/HRMS): Confirm molecular weight (C₉H₈BrF₃O₂; theoretical MW: 289.06 g/mol) and fragmentation patterns .
- IR Spectroscopy: Detect functional groups (C-Br stretch: ~550 cm⁻¹; C-O-C in methoxymethyl: ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Substituent Effects: The trifluoromethoxy group is strongly electron-withdrawing, directing electrophilic attacks to the meta position. In Pd-catalyzed arylations (e.g., Suzuki-Miyaura), the bromine atom acts as a leaving group, while the methoxymethyl group stabilizes intermediates via steric hindrance .
- Case Study: In Pd-catalyzed coupling with imidazoles ( ), the para-bromo derivative achieved >90% yield due to optimal steric and electronic compatibility .
Table 2: Substituent Effects on Reaction Outcomes
| Substituent Position | Reactivity (Yield) | Dominant Effect |
|---|---|---|
| 3-(Trifluoromethoxy) | 91% (imidazole) | Electronic |
| 2-(Trifluoromethoxy) | 85% (imidazole) | Steric |
Q. How can conflicting NMR data be resolved during structural validation?
Methodological Answer:
- Step 1: Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). For example, the methoxymethyl group’s CH₂ protons typically resonate at δ 3.3–3.5 ppm .
- Step 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Step 3: Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. What strategies mitigate decomposition during storage?
Methodological Answer:
- Storage Conditions: Store at 0–6°C under inert gas (Ar/N₂) in amber glass to prevent photodegradation. The trifluoromethoxy group is hydrolytically stable but sensitive to strong bases .
- Stability Testing: Perform accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity loss .
Q. How can computational modeling predict reactivity in novel reactions?
Methodological Answer:
- Software Tools: Use Gaussian (DFT) or Schrödinger Suite to model transition states and activation energies.
- Case Study: For Ullmann coupling, model the electron-withdrawing effect of trifluoromethoxy on aryl halide bond dissociation energy (BDE), which correlates with reaction rate .
Data Contradiction Analysis
Q. Why do similar synthetic routes yield divergent results for brominated analogs?
Methodological Answer:
- Root Cause Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
